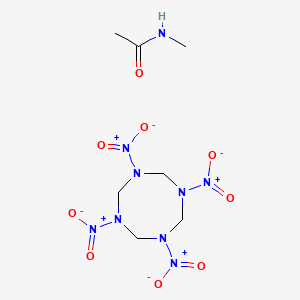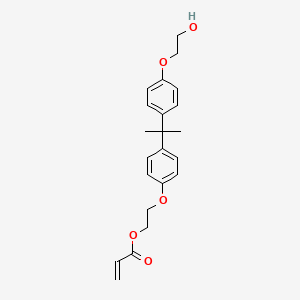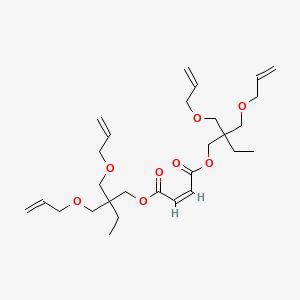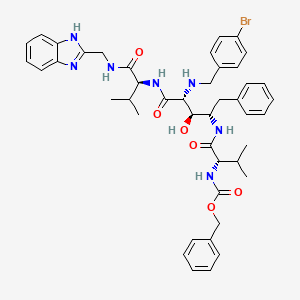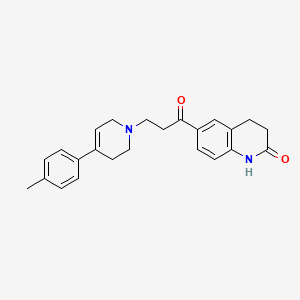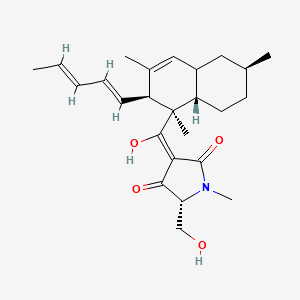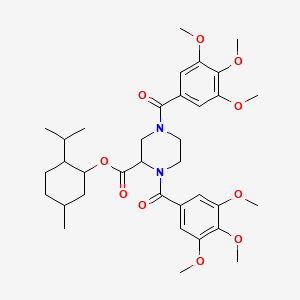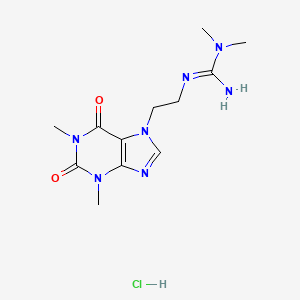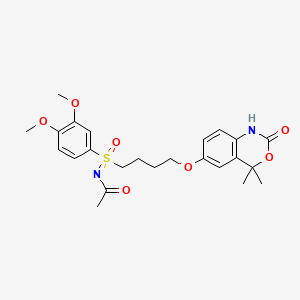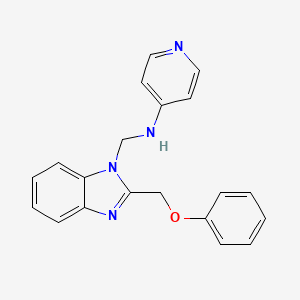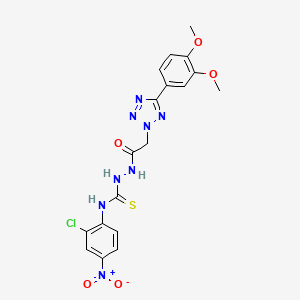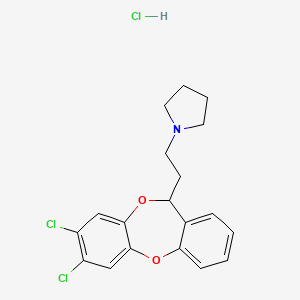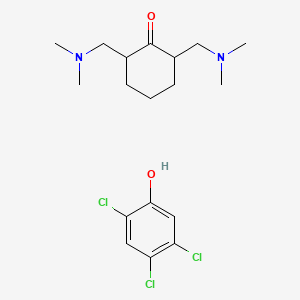
Unii-jkh4JA8S4L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the final compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis((dimethylamino)methyl)cyclohexanone: A similar compound without the trichlorophenol moiety.
2,4,5-trichlorophenol: A related compound that lacks the cyclohexanone derivative.
Uniqueness
The uniqueness of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components. This combination allows for unique interactions and applications in various fields .
Propriétés
Numéro CAS |
53404-83-4 |
|---|---|
Formule moléculaire |
C18H27Cl3N2O2 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;2,4,5-trichlorophenol |
InChI |
InChI=1S/C12H24N2O.C6H3Cl3O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;7-3-1-5(9)6(10)2-4(3)8/h10-11H,5-9H2,1-4H3;1-2,10H |
Clé InChI |
RCBSAJDQFAIXEY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCC(C1=O)CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



